N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c1-27-18-11-9-15(10-12-18)13-21(26)23-17-6-4-5-16(14-17)22-24-19-7-2-3-8-20(19)25-22/h2-12,14H,13H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRYEKAWZRVCHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C23H21N3OS
- Molar Mass : 385.50 g/mol
- CAS Number : Not explicitly listed but can be derived from the structure.
Antimicrobial Activity
Research has demonstrated that compounds with benzimidazole moieties exhibit notable antimicrobial properties. A study evaluating various derivatives indicated that certain benzimidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µM) | Activity Type |
|---|---|---|
| N1 | 1.27 | Gram-positive bacteria |
| N8 | 1.43 | E. coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Fungal strains |
The Minimum Inhibitory Concentrations (MICs) indicate that these compounds are effective at low concentrations, suggesting strong antimicrobial potential .
Anticancer Activity
The anticancer properties of the compound have been explored through various studies, highlighting its effectiveness against different cancer cell lines. For instance, certain derivatives have shown IC50 values lower than standard treatments like 5-Fluorouracil (5-FU), indicating superior potency.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison with 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Reference |
This data suggests that the compound could be a viable candidate for further development in cancer therapeutics .
The mechanisms underlying the biological activities of benzimidazole derivatives often involve the inhibition of critical enzymes or pathways within microbial and cancer cells. For example, some studies have suggested that these compounds may disrupt DNA replication or interfere with cellular signaling pathways, leading to cell death or growth inhibition.
Case Studies
- Antimicrobial Study : A recent investigation into a series of benzimidazole derivatives revealed that those with methylthio substitutions exhibited enhanced activity against resistant strains of bacteria, emphasizing the importance of structural modifications in drug design .
- Anticancer Study : Another study focused on the anticancer effects of benzimidazole derivatives demonstrated that compounds targeting specific oncogenic pathways showed promising results in vitro, warranting further exploration in vivo to assess efficacy and safety .
Scientific Research Applications
Synthesis of the Compound
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide typically involves the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamine. Recent methodologies have highlighted the use of catalysts such as N,N-dimethylformamide combined with sulfur to enhance yields under mild conditions .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, derivatives of benzimidazole have shown promising results in inhibiting various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. In vitro assays demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies have shown that related benzimidazole derivatives can significantly reduce edema and inflammation in animal models, outperforming standard anti-inflammatory drugs like indomethacin and rofecoxib . The mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.
Analgesic Activity
Analgesic studies reveal that certain benzimidazole derivatives exhibit notable pain-relieving effects comparable to aspirin. In experimental models, compounds demonstrated a reduction in writhing responses, indicating their potential as analgesics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. The presence of the benzimidazole moiety is essential for biological activity, while modifications at the phenyl rings can enhance potency and selectivity against target enzymes or receptors.
| Structural Feature | Impact on Activity |
|---|---|
| Benzimidazole Core | Essential for bioactivity |
| Methylthio Substituent | Enhances lipophilicity and cellular uptake |
| Acetamide Group | Influences binding affinity to targets |
In Vivo Studies
In vivo studies using rodent models have demonstrated the efficacy of this compound in reducing tumor growth and inflammation. For instance, a study reported a 70% reduction in tumor size compared to controls when administered at specific dosages over a four-week period .
Clinical Relevance
While most findings are preclinical, the promising results suggest potential pathways for clinical trials targeting inflammatory diseases and cancer therapies. The compound's ability to modulate key biological pathways could lead to new therapeutic strategies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The target compound shares structural motifs with several benzimidazole-acetamide derivatives, differing primarily in substituents on the phenyl rings and heterocyclic appendages. Key analogues include:
Key Observations :
- Lipophilicity : The methylthio group in the target compound (logP ~3.2 estimated) offers moderate lipophilicity compared to polar groups (-OH, logP ~0.5) or bulky substituents (-CF₃, logP ~4.1), balancing solubility and membrane penetration .
- Thermal Stability: Higher melting points in halogenated derivatives (e.g., W5: 202–205°C) suggest stronger intermolecular forces compared to non-halogenated analogues .
Antimicrobial Activity
- Target Compound: Limited direct data, but methylthio groups are associated with Gram-positive activity due to membrane disruption .
- Compound 9c : Exhibited superior binding in docking studies with α-glucosidase (PDB: 2UV0), attributed to bromophenyl-thiazole interactions with hydrophobic pockets .
- W5 (4-Bromophenyl) : Moderate activity against E. coli (MIC: 32 µg/mL), outperforming chloro- and nitro-substituted analogues (MIC: 64–128 µg/mL) .
- Compound 7d (5-Methoxy-benzimidazole) : MIC of 16 µg/mL against E. coli, highlighting the role of electron-donating groups in enhancing bacterial uptake .
Anticancer Activity
- Compound 10 (Benzothiazole hybrid) : IC₅₀ of 2.1 µM against MCF-7 breast cancer cells, linked to thioacetamide-mediated ROS generation .
- Compound 6p (Triazole derivative): 65.8% quorum sensing inhibition in P. aeruginosa at 250 µM, with low cytotoxicity (HEK cell viability >85% at 100 µM) .
Enzyme Inhibition
Preparation Methods
Synthesis via Condensation of o-phenylenediamine with Carboxylic Acids
One of the most established approaches for synthesizing the benzimidazole core involves the condensation of o-phenylenediamine with carboxylic acids under dehydrating conditions. This classical method has been widely employed for the synthesis of various benzimidazole derivatives and can be adapted for this compound preparation.
The synthesis typically proceeds in multiple stages:
- Formation of the benzimidazole core through reaction of o-phenylenediamine with 3-formylbenzoic acid under acidic dehydrating conditions
- Conversion of the resulting 3-(1H-benzo[d]imidazol-2-yl)benzoic acid to the corresponding amine via functional group transformations
- Coupling of the 3-(1H-benzo[d]imidazol-2-yl)aniline with 2-(4-(methylthio)phenyl)acetic acid using appropriate coupling reagents
Researchers have reported that this condensation reaction employs various acidic catalysts, including hydrochloric acid, p-toluenesulfonic acid, boric acid, and polyphosphoric acid. The selection of the appropriate catalyst significantly impacts the reaction efficiency and product purity.
Synthesis via Condensation of o-phenylenediamine with Aldehydes
An alternative and often more efficient approach involves the condensation of o-phenylenediamine with aldehydes in the presence of oxidizing agents. This method is particularly valuable for synthesizing 2-aryl substituted benzimidazoles, which form the core structure of the target compound.
The synthesis follows this general pathway:
- Reaction of o-phenylenediamine with 3-nitrobenzaldehyde in the presence of an oxidizing agent to form the corresponding 2-(3-nitrophenyl)-1H-benzo[d]imidazole
- Reduction of the nitro group to an amine functionality
- Coupling of the resulting 3-(1H-benzo[d]imidazol-2-yl)aniline with 2-(4-(methylthio)phenyl)acetic acid
Recent studies have demonstrated the efficacy of various oxidizing agents in this reaction, including sodium metabisulfite (Na2S2O5), benzoquinone, copper(II) acetate, and even molecular oxygen. According to published research, sodium metabisulfite in ethanol provides excellent yields with high purity under relatively mild conditions.
One-pot Synthetic Approach
A more streamlined one-pot methodology has been developed for the synthesis of similar benzimidazole derivatives. This approach minimizes isolation of intermediates and potentially offers higher overall yields.
The one-pot synthesis typically involves:
- Formation of the benzimidazole core through reaction of o-phenylenediamine with a suitable 3-substituted benzaldehyde in the presence of an oxidizing agent
- In situ functionalization or coupling reactions to introduce the acetamide linkage and the 4-(methylthio)phenyl moiety
Research has shown that N,N-dimethylformamide combined with sulfur significantly enhances yields under mild conditions for similar benzimidazole derivatives.
Table 1 presents a comparison of these synthetic approaches:
| Synthetic Approach | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation with carboxylic acids | o-phenylenediamine, 3-formylbenzoic acid, p-toluenesulfonic acid | 120-150°C, 4-6 h | 60-75 | Well-established method, reproducible | Harsh conditions, multiple steps |
| Condensation with aldehydes | o-phenylenediamine, 3-nitrobenzaldehyde, Na2S2O5 | 80-100°C, ethanol, 3-5 h | 70-85 | Milder conditions, fewer side reactions | Requires oxidizing agent, sensitive to water |
| One-pot synthesis | o-phenylenediamine, 3-substituted benzaldehyde, DMF/sulfur | 90-110°C, 2-3 h | 65-80 | Time-efficient, fewer isolations | Process optimization challenges |
Reaction Mechanisms
Formation of the Benzimidazole Core
The formation of the benzimidazole core proceeds through distinct mechanistic pathways depending on the synthetic approach employed.
When using carboxylic acids as starting materials, the mechanism involves:
- Nucleophilic attack by one of the amine groups of o-phenylenediamine on the carbonyl carbon of the carboxylic acid
- Formation of an amide intermediate with elimination of water
- Intramolecular nucleophilic attack by the second amine group on the amide carbonyl
- Cyclization and dehydration to form the benzimidazole ring
For aldehyde-based synthesis, the mechanism follows:
- Formation of a Schiff base intermediate through the reaction of one amine group of o-phenylenediamine with the aldehyde
- Oxidative cyclization involving the second amine group
- Dehydrogenation (facilitated by the oxidizing agent) to form the benzimidazole ring with its characteristic aromatic system
Studies have shown that the rate-determining step in these reactions is typically the cyclization step, which is significantly influenced by the electronic properties of the substituents on both the o-phenylenediamine and the carbonyl-containing reactant.
Formation of the Acetamide Linkage
The formation of the acetamide linkage between the 3-(1H-benzo[d]imidazol-2-yl)aniline and 2-(4-(methylthio)phenyl)acetic acid proceeds through conventional amide coupling mechanisms:
- Activation of the carboxylic acid using coupling agents such as EDC/HOBt, DCC, or HBTU
- Formation of an activated ester intermediate
- Nucleophilic attack by the amine group on the activated carboxylic acid
- Formation of the amide bond with elimination of the activating group
Research indicates that the efficiency of this coupling reaction is influenced by the nucleophilicity of the amine, the electronic properties of the carboxylic acid, and the choice of coupling reagents.
Optimization of Reaction Conditions
Optimizing the synthesis of this compound requires careful consideration of various reaction parameters to maximize yield and purity.
Catalyst Selection
The choice of catalyst significantly impacts reaction efficiency, particularly for benzimidazole formation. For condensation reactions with carboxylic acids, acidic catalysts like p-toluenesulfonic acid or polyphosphoric acid effectively promote both amide formation and cyclization.
For aldehyde-based approaches, oxidative catalysts such as sodium metabisulfite or copper(II) acetate have demonstrated excellent results. Recent studies have shown that a combination of N,N-dimethylformamide with sulfur can significantly enhance yields under milder conditions, potentially through the formation of reactive sulfur-containing intermediates that facilitate the oxidative cyclization process.
Solvent Effects
Solvent choice dramatically influences reaction kinetics and product distribution. For benzimidazole formation, polar aprotic solvents including DMF, DMSO, or acetonitrile effectively dissolve both starting materials and facilitate nucleophilic reactions.
For amide coupling reactions, dichloromethane, THF, or DMF are typically preferred, with the selection based on reactant solubility and the specific coupling agent employed. Research has shown that for similar benzimidazole derivatives, ethanol provides an excellent medium for the condensation reaction when using sodium metabisulfite as the oxidizing agent.
Temperature and Reaction Time
Temperature control is critical for optimizing reaction efficiency while minimizing side reactions:
- Benzimidazole formation typically requires elevated temperatures (80-150°C) to overcome activation barriers
- Amide coupling reactions are generally conducted at lower temperatures (0-25°C) to minimize side reactions
- Reaction progress should be carefully monitored by TLC or HPLC to determine optimal reaction times
Studies have demonstrated that microwave-assisted techniques can significantly reduce reaction times while maintaining or improving yields for similar benzimidazole syntheses.
Table 2 summarizes optimal reaction conditions for key synthetic steps:
| Synthetic Step | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzimidazole formation from carboxylic acids | p-toluenesulfonic acid | DMF | 140-150 | 4-6 | 65-75 |
| Benzimidazole formation from aldehydes | Na2S2O5 | Ethanol | 80-90 | 3-4 | 75-85 |
| Nitro reduction | H2, Pd/C | Methanol | 25-30 | 2-3 | 90-95 |
| Amide coupling | EDC/HOBt, DIPEA | DCM | 20-25 | 5-6 | 80-85 |
Purification Methods
Purification of this compound is crucial for obtaining high-purity material for biological evaluation or further chemical transformations.
Recrystallization
Recrystallization provides a simple yet effective method for purifying benzimidazole derivatives. For this compound, suitable solvent systems include:
- Ethanol/water (4:1 v/v)
- Acetone/hexane (3:1 v/v)
- Methanol/diethyl ether (2:1 v/v)
The process typically yields product with purity of 95-98% with recovery rates of 70-80%, depending on the initial purity of the crude material.
Column Chromatography
Column chromatography effectively separates the target compound from closely related impurities. Optimal conditions for purifying this compound include:
- Stationary phase: Silica gel (60-120 mesh)
- Mobile phase: Gradient elution with dichloromethane/methanol (97:3 to 90:10)
- Monitoring: TLC with UV detection at 254 nm
This method typically achieves >98% purity with recovery rates of 85-95%.
Preparative HPLC
For obtaining analytical-grade material, preparative HPLC offers the highest resolution and purity. Typical conditions include:
- Column: C18 reverse-phase
- Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
- Detection: UV at 254 or 280 nm
This method consistently yields >99% pure material with recovery rates of 90-95%, though at higher cost and lower throughput than other methods.
Table 3 summarizes these purification approaches:
| Purification Method | Conditions | Purity Achieved (%) | Recovery (%) | Comments |
|---|---|---|---|---|
| Recrystallization | Ethanol/water (4:1) | 95-98 | 70-80 | Simplest approach, may require multiple recrystallizations |
| Column Chromatography | Silica gel, DCM/MeOH (97:3 to 90:10) | >98 | 85-95 | Effective for removing closely related impurities |
| Preparative HPLC | C18 column, MeCN/H2O gradient with 0.1% formic acid | >99 | 90-95 | Highest purity, but most resource-intensive |
Characterization
Comprehensive characterization is essential to confirm the structure and purity of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural information. Expected key signals include:
¹H NMR (400 MHz, DMSO-d6):
- δ 12.85-12.89 ppm (br s, 1H): Benzimidazole N-H proton
- δ 10.20-10.30 ppm (s, 1H): Amide N-H proton
- δ 7.20-8.21 ppm (m, 12H): Aromatic protons from benzimidazole and phenyl rings
- δ 3.75-3.85 ppm (s, 2H): Methylene protons of acetamide linkage
- δ 2.45-2.50 ppm (s, 3H): Methyl protons of methylthio group
¹³C NMR (100 MHz, DMSO-d6):
- δ 169.0-170.0 ppm: Carbonyl carbon
- δ 150.0-152.0 ppm: Benzimidazole C-2 carbon
- δ 110.0-145.0 ppm: Aromatic carbons
- δ 42.0-43.0 ppm: Methylene carbon
- δ 15.0-16.0 ppm: Methyl carbon
IR spectroscopy (KBr, cm⁻¹):
- 3400-3500 cm⁻¹: N-H stretching (benzimidazole)
- 3250-3300 cm⁻¹: N-H stretching (amide)
- 1640-1680 cm⁻¹: C=O stretching (amide)
- 1600-1620 cm⁻¹: C=N stretching
- 700-800 cm⁻¹: C-S stretching
Mass Spectrometry
Mass spectrometry confirms molecular weight and provides fragmentation patterns:
HRMS (ESI): [M+H]⁺ calculated for C23H22N3OS: 388.1478
Key fragment ions: May include peaks corresponding to cleavage of the acetamide bond, loss of the methylthio group, or fragmentation of the benzimidazole ring.
X-ray Crystallography
Single-crystal X-ray diffraction analysis provides definitive structural confirmation, revealing precise bond lengths, angles, and three-dimensional arrangement. This method requires high-quality single crystals, typically obtained through slow crystallization from an appropriate solvent system.
Biological Activity
This compound and structurally related benzimidazole derivatives exhibit diverse biological activities that highlight their potential in drug discovery.
Anticancer Properties
Research has demonstrated that compounds structurally similar to this compound exhibit significant anticancer activity. Benzimidazole derivatives have shown promising results in inhibiting various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. In vitro assays have demonstrated that certain derivatives possess IC50 values in the micromolar range, indicating potent cytotoxic effects.
The mechanism of anticancer activity appears to involve:
- Inhibition of tubulin polymerization
- Interruption of cell division processes
- Induction of apoptotic pathways
- Modulation of cellular signaling cascades
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. Studies have shown that related benzimidazole derivatives can significantly reduce edema and inflammation in animal models, sometimes outperforming standard anti-inflammatory drugs like indomethacin and rofecoxib.
The anti-inflammatory mechanism is believed to involve inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. Additional studies suggest potential modulation of pro-inflammatory cytokine production.
Antimicrobial Activity
Benzimidazole derivatives, including those structurally related to this compound, have demonstrated significant antimicrobial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal pathogens.
Table 4 summarizes representative biological activity data for structurally related compounds:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(methylthio)phenyl)acetamide?
Answer:
The synthesis typically involves multi-step reactions:
- Imidazole ring formation : Condensation of o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions (e.g., acetic acid) to form the benzimidazole core .
- Acetamide linkage : Coupling of the benzimidazole intermediate with 2-(4-(methylthio)phenyl)acetic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product. Reaction progress is monitored via TLC, and purity is confirmed by HPLC .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of benzimidazole protons (δ 7.8–8.2 ppm), methylthio groups (δ 2.4 ppm), and acetamide linkages (δ 4.2–4.4 ppm) .
- IR spectroscopy : Peaks at ~1670 cm (amide C=O stretch) and ~3400 cm (N-H stretch) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- Elemental analysis : To validate C, H, N, and S content within ±0.4% of theoretical values .
Advanced: How can researchers optimize synthetic routes to address low yields in the final coupling step?
Answer:
Strategies include:
- Solvent selection : Switching from DMF to THF or dichloromethane to reduce side reactions .
- Catalyst optimization : Using DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Temperature control : Maintaining reactions at 0–5°C during acid chloride formation to prevent decomposition .
- Protecting groups : Introducing tert-butoxycarbonyl (Boc) groups on reactive amines to improve regioselectivity .
Advanced: How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
- 2D NMR (COSY, HSQC) : To assign overlapping proton signals and confirm connectivity .
- X-ray crystallography : For unambiguous structural confirmation if crystalline material is obtainable .
- Variable-temperature NMR : To detect dynamic processes (e.g., rotamers) causing peak splitting .
- Supplementary techniques : Raman spectroscopy or computational modeling (DFT) to correlate observed shifts with electronic effects .
Advanced: What experimental designs are recommended for evaluating this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Use fluorescence polarization or FRET-based assays to screen for kinase or protease inhibition .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or PARP .
- In vivo models : Xenograft studies in mice, with pharmacokinetic analysis (plasma half-life, bioavailability) .
Advanced: How can computational methods aid in identifying potential biological targets?
Answer:
- Pharmacophore modeling : Generate 3D chemical feature maps to match with known drug-target databases (e.g., ChEMBL) .
- Molecular dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .
- QSAR studies : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
- Network pharmacology : Map compound interactions onto protein-protein interaction networks to identify synergistic targets .
Advanced: What strategies mitigate regioselectivity challenges during benzimidazole ring formation?
Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro groups) to guide cyclization .
- Microwave-assisted synthesis : Reduce reaction time (20–30 minutes vs. 24 hours) to minimize side products .
- Lewis acid catalysts : Use ZnCl or BF-EtO to enhance cyclization efficiency .
- Isotopic labeling : N-tracing to monitor nitrogen incorporation pathways .
Advanced: How is the compound’s stability under physiological conditions assessed?
Answer:
- pH stability studies : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC at 24/48/72 hours .
- Metabolic stability : Liver microsome assays (human/rat) to measure CYP450-mediated oxidation .
- Plasma protein binding : Ultracentrifugation or equilibrium dialysis to quantify unbound fraction .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor decomposition by LC-MS .
Advanced: What structural modifications enhance potency in structure-activity relationship (SAR) studies?
Answer:
- Methylthio group replacement : Substitute with sulfoxide or sulfone to modulate electron density .
- Benzimidazole substitution : Introduce electron-donating groups (e.g., methoxy) at C-5 to improve target affinity .
- Acetamide linker optimization : Replace with urea or thiourea to enhance hydrogen bonding .
- Bioisosteric replacements : Swap phenyl rings with pyridyl or thienyl groups to improve solubility .
Advanced: How are reaction mechanisms elucidated for key synthetic steps?
Answer:
- Kinetic isotope effects (KIE) : Compare / in deuterated solvents to identify rate-determining steps .
- Intermediate trapping : Use in situ IR or NMR to detect transient species (e.g., nitrenes or carbenes) .
- Computational studies : DFT calculations (B3LYP/6-31G*) to map energy profiles and transition states .
- Isotopic labeling : O tracing in hydrolysis steps to confirm nucleophilic attack pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
